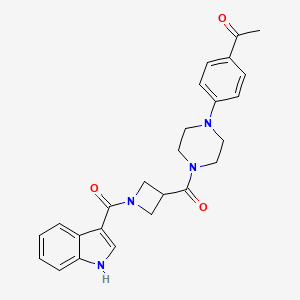

1-(4-(4-(1-(1H-indole-3-carbonyl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone

Description

The compound 1-(4-(4-(1-(1H-indole-3-carbonyl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone is a structurally complex molecule featuring multiple pharmacophoric motifs:

- Indole core: A heteroaromatic system known for its role in modulating receptor interactions, particularly in serotonin-related pathways .

- Azetidine ring: A four-membered nitrogen-containing ring that enhances conformational rigidity compared to larger rings like piperidine or pyrrolidine .

- Piperazine linker: A flexible scaffold commonly employed in medicinal chemistry to improve solubility and bioavailability .

- Ethanone group: A ketone moiety that may influence metabolic stability and hydrogen-bonding interactions .

This compound’s synthesis likely involves multi-step coupling reactions, such as amide bond formation between the indole-3-carbonyl group and azetidine, followed by piperazine linkage and phenyl-ethanone functionalization.

Propriétés

IUPAC Name |

1-[4-[4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazin-1-yl]phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O3/c1-17(30)18-6-8-20(9-7-18)27-10-12-28(13-11-27)24(31)19-15-29(16-19)25(32)22-14-26-23-5-3-2-4-21(22)23/h2-9,14,19,26H,10-13,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHUAIYADOHAMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CN(C3)C(=O)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 1-(4-(4-(1-(1H-indole-3-carbonyl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone is a complex synthetic molecule that integrates an indole moiety with azetidine and piperazine structures. This composition suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potentials based on diverse research findings.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of Indole Derivative : Starting from indole-3-carboxylic acid, various synthetic routes such as Fischer indole synthesis can be employed.

- Coupling with Azetidine : The indole derivative is coupled with an azetidine ring using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

- Piperazine Integration : Finally, the piperazine moiety is introduced to create the final product.

The biological activity of 1-(4-(4-(1-(1H-indole-3-carbonyl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The indole group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. This suggests a mechanism similar to that observed in other indole derivatives, which have shown efficacy as enzyme inhibitors .

- Receptor Modulation : Compounds containing piperazine and azetidine have been studied for their ability to modulate neurotransmitter receptors, particularly dopamine and serotonin receptors, indicating possible effects on mood and cognition .

Biological Activity

Research has indicated several biological activities associated with structurally similar compounds:

Antimicrobial Activity

Several studies have demonstrated that indole derivatives possess significant antimicrobial properties against both gram-positive and gram-negative bacteria. For instance, compounds similar to the target compound have shown effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections .

Analgesic Effects

Indole-based compounds have been noted for their analgesic properties. For example, FAAH inhibitors derived from similar structures have been shown to alleviate pain in animal models by increasing levels of endogenous cannabinoids . This indicates that the target compound may also possess analgesic properties through modulation of pain pathways.

Neuropharmacological Effects

Research has highlighted the potential neuropharmacological effects of indole derivatives. Compounds exhibiting similar structures have been linked to improvements in cognitive function and mood regulation via interactions with serotonin receptors . This opens avenues for exploring the target compound in neuropsychiatric disorders.

Case Studies

A few case studies illustrate the biological activity of compounds related to 1-(4-(4-(1-(1H-indole-3-carbonyl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone:

Applications De Recherche Scientifique

Research indicates that 1-(4-(4-(1-(1H-indole-3-carbonyl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone exhibits several promising biological activities:

Anticancer Properties

Studies have shown that compounds with similar structures possess significant cytotoxic effects against various cancer cell lines. For instance, indole derivatives have been reported to inhibit cell proliferation in MCF-7 breast cancer cells, demonstrating an IC50 value indicative of potent activity.

Enzyme Inhibition

Similar compounds have demonstrated inhibitory effects on enzymes such as monoacylglycerol lipase (MAGL), which is involved in cannabinoid signaling pathways. Binding studies using molecular docking suggest that this compound can form stable interactions with target proteins, indicating potential therapeutic applications in modulating enzyme activity .

Antimicrobial Activity

Indole derivatives are widely recognized for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against a range of bacterial and fungal pathogens, though further research is needed to confirm these effects.

Case Studies

Several case studies have explored the applications of indole derivatives in drug development:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various indole derivatives, including those similar to this compound. Results indicated significant inhibition of cell proliferation in multiple cancer cell lines.

- Enzyme Inhibition Profiles : Research has characterized the inhibition profiles of compounds similar to 1-(4-(4-(1-(1H-indole-3-carbonyl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone against key enzymes involved in cancer progression and inflammation.

Analyse Des Réactions Chimiques

Reactions Involving the Indole Moiety

The indole ring participates in electrophilic substitution reactions , particularly at the C-3 position, due to its electron-rich aromatic system. Key reactions include:

-

Acylation : The indole’s C-3 carbonyl group (from the azetidine-linked substituent) can undergo further acylation under Friedel-Crafts conditions with acyl chlorides or anhydrides.

-

Cross-Coupling Reactions : Palladium-catalyzed Suzuki or Buchwald-Hartwig couplings may occur if halogen atoms (e.g., bromine) are introduced at the indole’s C-5 or C-7 positions .

Example Reaction Conditions :

| Reaction Type | Reagents/Catalysts | Yield | Source |

|---|---|---|---|

| Electrophilic Substitution | AcCl, AlCl₃, 0°C → RT | 64–73% | |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 55–68% |

Azetidine Ring Functionalization

The azetidine ring’s strained four-membered structure enables ring-opening reactions and nucleophilic substitutions :

-

Hydrogenolysis : Catalytic hydrogenation (H₂, Pd/C) cleaves the azetidine ring under high pressure (40–60 psi), yielding primary amines .

-

Aza-Michael Addition : The azetidine’s nitrogen reacts with α,β-unsaturated esters (e.g., methyl acrylate) in the presence of DBU, forming substituted azetidine derivatives .

Key Data :

-

Ring-opening via hydrogenolysis proceeds optimally at 60°C with Pd(OH)₂/C, achieving >80% conversion after 72 hours .

-

Aza-Michael adducts with pyrrolidine or morpholine derivatives form in 61–75% yields under mild conditions (DBU, MeCN, 65°C) .

Piperazine Group Reactivity

The piperazine moiety undergoes alkylation and acylation at its secondary amine sites:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form quaternary ammonium salts .

-

Acylation : Treatment with acyl chlorides (e.g., pyridine-3-carbonyl chloride) generates diamide derivatives, critical for modifying pharmacological activity .

Synthetic Optimization :

| Substrate | Acylating Agent | Solvent | Yield |

|---|---|---|---|

| Piperazine | Pyridine-3-carbonyl chloride | CH₂Cl₂ | 78% |

| Piperazine | 1H-Indole-5-carbonyl chloride | THF | 65% |

Ketone Group Transformations

The acetylphenyl ketone participates in nucleophilic additions and reductions :

-

Grignard Reaction : Adds organomagnesium reagents (e.g., MeMgBr) to form tertiary alcohols .

-

Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, though competing side reactions (e.g., azetidine ring reduction) require careful control .

Reaction Outcomes :

-

Reduction with NaBH₄/MeOH yields the alcohol in 62% purity, while LiAlH₄/THF achieves 85% but risks over-reduction .

Cross-Coupling and Multicomponent Reactions

The compound’s aromatic and heterocyclic components enable Pd-mediated cross-couplings :

-

Buchwald-Hartwig Amination : Forms C–N bonds between the phenyl group and aryl amines using Pd₂(dba)₃/Xantphos .

-

Heck Reaction : Couples aryl halides with alkenes under Pd(OAc)₂ catalysis.

Optimized Conditions :

| Reaction | Catalyst System | Temperature | Yield |

|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, Cs₂CO₃ | 100°C | 70% |

| Heck Coupling | Pd(OAc)₂/PPh₃, NEt₃ | 120°C | 58% |

Stability and Degradation Pathways

The compound degrades under acidic or basic conditions :

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 1-(4-(4-(1-(1H-indole-3-carbonyl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone with structurally related compounds, focusing on substituents, physicochemical properties, and biological relevance:

*Calculated based on structural formula.

Key Observations:

Structural Diversity: The indole-azetidine-piperazine core distinguishes the target compound from analogs with pyridine (), tetrazole (), or triazole () substituents.

Physicochemical Properties: The target compound’s higher molecular weight (~507.5 g/mol) compared to simpler ethanones (e.g., ) may impact bioavailability, necessitating formulation optimization. Predicted pKa values for analogs (e.g., 4.18 for nicotinoyl derivatives ) suggest moderate solubility at physiological pH.

Synthetic Complexity :

- Multi-step synthesis involving azetidine coupling (cf. ) increases manufacturing challenges compared to single-step piperazine-acetylation routes .

Biological Relevance: Piperazine-ethanone hybrids (e.g., MK29 ) are frequently explored in CNS drug discovery due to their血脑屏障 penetration. The indole moiety in the target compound may further enhance serotonin receptor affinity .

Methodological Considerations for Comparison

- Similarity Metrics : Structural similarity assessments vary by descriptor (2D fingerprints vs. 3D shape). The target compound’s unique azetidine-indole system may reduce similarity scores with conventional piperazine derivatives .

- Computational Tools : Programs like SHELXL (for crystallography ) and OLEX2 (for structure refinement ) are critical for elucidating conformational differences in analogs.

Q & A

Q. What are the recommended synthetic routes for 1-(4-(4-(1-(1H-indole-3-carbonyl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone, and how can reaction yields be optimized?

Methodological Answer: The synthesis involves sequential coupling reactions. Key steps include:

Azetidine-Indole Coupling : React 1H-indole-3-carboxylic acid with azetidine-3-carboxylic acid using coupling agents like EDCI/HOBt in anhydrous DMF at 0–5°C to form the azetidine-indole intermediate.

Piperazine Conjugation : Attach the intermediate to piperazine via a carbonyl group using a nucleophilic acyl substitution reaction in DMSO at 80–100°C.

Phenyl Ethanone Attachment : Perform a Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the phenyl-ethanone moiety.

Q. Optimization Strategies :

- Use high-purity reagents and inert atmosphere to minimize side reactions.

- Monitor reaction progress via TLC or LCMS .

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to improve yield (typically 60–75%) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- 1H NMR : Confirm the presence of indole (δ 7.1–7.8 ppm, aromatic protons), azetidine (δ 3.5–4.0 ppm, CH₂ groups), and piperazine (δ 2.5–3.0 ppm, N–CH₂) .

- 13C NMR : Identify carbonyl groups (δ 165–175 ppm) and quaternary carbons in the aromatic systems .

- IR Spectroscopy : Validate carbonyl stretches (~1650–1700 cm⁻¹) and N–H bonds (~3300 cm⁻¹) .

- X-ray Crystallography : Resolve stereochemistry and confirm bond angles in crystalline forms .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported binding affinities of this compound toward serotonin receptors across different studies?

Methodological Answer: Discrepancies may arise from assay conditions or compound purity. Strategies include:

- Standardized Assays : Replicate binding assays (e.g., radioligand displacement) using uniform receptor isoforms (e.g., 5-HT₁A vs. 5-HT₂A) and buffer conditions (pH 7.4, 25°C) .

- Purity Verification : Analyze compound purity via HPLC (>95%) and confirm absence of degradants .

- Orthogonal Assays : Cross-validate with functional assays (e.g., cAMP modulation) or SPR to measure kinetic binding parameters .

Q. What strategies are employed to optimize the pharmacokinetic profile of this compound during lead optimization?

Methodological Answer:

- Solubility Enhancement : Convert to hydrochloride salts (common for piperazine derivatives) or use co-solvents (e.g., PEG 400) .

- Metabolic Stability : Conduct liver microsomal assays to identify metabolic hotspots (e.g., azetidine ring oxidation). Introduce electron-withdrawing groups to slow degradation .

- LogP Adjustment : Modify substituents on the phenyl ring to balance lipophilicity (target logP 2–4) for improved BBB penetration .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the azetidine-3-carbonyl group in target binding?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with azetidine replaced by pyrrolidine, piperidine, or open-chain amines.

- Binding Assays : Test analogs against target receptors (e.g., 5-HT₁A) to compare IC₅₀ values.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess hydrogen bonding and steric interactions between azetidine and receptor active sites .

Q. Example SAR Table :

| Analog | Azetidine Modification | IC₅₀ (nM) | Notes |

|---|---|---|---|

| 1 | None (parent compound) | 12.3 | Reference |

| 2 | Pyrrolidine | 45.7 | Reduced affinity |

| 3 | Piperidine | 89.2 | Poor steric fit |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.